molecular formula C25H22O3 B14957364 7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B14957364
M. Wt: 370.4 g/mol
InChI Key: VAYRZUUXYVYHHM-UHFFFAOYSA-N
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Description

7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes a chromenone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development, particularly for conditions where its unique structure and reactivity could be beneficial.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and related organic molecules with similar functional groups. Examples include spirotetramat, which is used as an insecticide and acts as an acetyl-CoA carboxylase inhibitor .

Uniqueness

What sets 7-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C25H22O3/c1-16-9-10-17(2)20(13-16)15-27-23-12-11-21-22(19-7-5-4-6-8-19)14-24(26)28-25(21)18(23)3/h4-14H,15H2,1-3H3

InChI Key

VAYRZUUXYVYHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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